molecular formula C21H21N3O5 B2575727 [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 566139-11-5

[(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2575727
CAS No.: 566139-11-5
M. Wt: 395.415
InChI Key: MUHPHLXUXKQTTQ-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a structurally complex molecule derived from the 1,8-naphthyridine core. Key features include:

  • 1,8-Naphthyridine backbone: Substituted at position 1 with an ethyl group, position 7 with a methyl group, and position 4 with a ketone.

This compound is hypothesized to exhibit biological activity due to structural similarities to known antimicrobial and central nervous system (CNS)-active naphthyridines .

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-4-24-11-17(19(26)16-10-5-13(2)22-20(16)24)21(27)29-12-18(25)23-14-6-8-15(28-3)9-7-14/h5-11H,4,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPHLXUXKQTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the carbamoyl and methoxyphenyl groups. Common reagents used in these reactions include ethyl esters, carbamoyl chlorides, and methoxyphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve efficient and sustainable manufacturing .

Chemical Reactions Analysis

Types of Reactions

[(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its biological activity suggests possible roles as:

  • Antimicrobial Agents : Exhibiting effectiveness against various pathogens.
  • Anti-inflammatory Agents : Potentially reducing inflammation through inhibition of specific pathways.
  • Anticancer Agents : Investigated for efficacy in targeting cancer cell proliferation.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug development:

  • Drug Formulation : It can be incorporated into formulations aimed at treating infectious diseases and cancer.
  • Bioavailability Studies : Research is ongoing to enhance the absorption and efficacy of the compound in biological systems.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis Pathways : It can be utilized in multi-step reactions to create derivatives with enhanced properties.
  • Catalytic Reactions : The compound's functional groups facilitate various catalytic processes, leading to improved yields in synthetic routes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profiles of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth with low toxicity levels.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro and in animal models.
Study CAnticancer PotentialIndicated promising results in reducing tumor size in xenograft models.

Mechanism of Action

The mechanism of action of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of immune responses .

Comparison with Similar Compounds

Core Modifications: Substituents on the 1,8-Naphthyridine Ring

Compound Name R1 (Position 1) R2 (Position 7) Position 3 Functional Group Key Features
Target Compound Ethyl Methyl Ester-linked carbamoyl methyl Enhanced lipophilicity; potential for dual hydrogen bonding
Ethyl 1-ethyl-7-methyl-4-oxo-...carboxylate (2) Ethyl Methyl Ethyl ester Simpler ester; precursor for hydrolysis to carboxylic acid derivatives
Nalidixic acid organotin derivatives Ethyl Methyl Carboxylic acid (Sn-complexed) Antimicrobial activity due to tin coordination; higher toxicity
7-Chloro-6-fluoro-1-(4-fluorophenyl)... 4-Fluorophenyl Chloro/fluoro Carboxylic acid Halogenated; improved bioavailability and antibacterial potency

Key Observations :

  • Halogenation (e.g., Cl, F) at positions 6 and 7 enhances antibacterial activity but reduces CNS effects .
  • Ester vs. carboxylic acid : The target compound’s ester group may improve membrane permeability compared to nalidixic acid derivatives .

Functional Group Variations at Position 3

Compound Name Position 3 Group Biological Implications
Target Compound [(4-Methoxyphenyl)carbamoyl]methyl Potential CNS modulation due to methoxy group
1-Ethyl-7-methyl-4-oxo-N-[3-(trifluoromethyl)benzyl]-...carboxamide Trifluoromethyl benzyl carboxamide Increased metabolic stability and lipophilicity
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-...carboxamide (5a4) Bis-chlorinated carboxamide Antihistaminic activity; halogen-driven target affinity

Key Observations :

  • Methoxy vs. trifluoromethyl : The methoxy group in the target compound may offer milder electronic effects compared to the electron-withdrawing trifluoromethyl group, influencing receptor binding .
  • Carbamoyl vs.

Key Observations :

  • Hydrolysis steps (as in ) are critical for carboxylic acid derivatives but may bypass ester/carbamoyl functionalities.
  • Palladium-catalyzed coupling () is versatile for introducing aryl/alkyl groups but requires precise stoichiometry.

Pharmacological Profiles

Compound Class Activity Mechanism Insights
Target Compound Potential CNS stimulation (hypothesized) Structural similarity to pipradrol derivatives
Nalidixic acid Sn-complexes Antifungal/antibacterial Tin coordination enhances membrane disruption
Halogenated naphthyridines Antibacterial DNA gyrase inhibition via halogen interactions

Structure-Activity Relationships (SAR)

  • Methoxy group : May reduce cytotoxicity compared to halogenated analogues while retaining CNS activity .
  • Ester linkage : Likely to slow hydrolysis compared to carboxylic acids, prolonging half-life .

Biological Activity

[(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine derivatives family. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O5C_{21}H_{21}N_{3}O_{5}, with a molecular weight of approximately 395.415 g/mol. Its structure includes a naphthyridine core, which is known for its biological activity, and various functional groups that enhance its reactivity.

PropertyValue
Molecular FormulaC21H21N3O5
Molecular Weight395.415 g/mol
Structural FeaturesNaphthyridine core, carbamoyl group, methoxy group

The biological activity of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : The compound may bind to receptors, modulating their activity.
  • DNA Interaction : Potential interference with DNA synthesis and replication processes.

Antimicrobial Activity

Research indicates that compounds similar to [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the disruption of cellular signaling pathways essential for cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through various assays. It has been shown to reduce inflammation markers in cellular models, suggesting its application in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of [(4-methoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate:

  • Synthesis : The compound can be synthesized through multi-step organic reactions involving cyclization and functional group modifications.
  • Biological Assays : Dose-response studies are essential for evaluating efficacy and safety profiles.
  • Comparative Studies : Similar compounds have been assessed for their biological activities to highlight the unique properties of this naphthyridine derivative.

Table of Comparative Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-Ethyl-7-methyl-naphthyridineNaphthyridine coreAntimicrobialLacks carbamoyl group
4-MethoxyphenylacetamideAromatic amideAnti-inflammatorySimpler structure
[(4-methoxyphenyl)carbamoyl]methyl derivativeNaphthyridine with carbamoylAntimicrobial, AnticancerComplex structure with multiple functionalities

Q & A

Q. Table 1. Comparative Yields for Functional Group Modifications

Reaction TypePrecursorYield (%)ConditionsReference
Ester → AmideEthyl ester analog80HN(C(NH₂)₂, EtOH, 20°C
Thiation (4-oxo → 4-S)Ethyl ester analog98P₂S₅, pyridine, reflux
Halogenation (7-CH₃ → 7-CCl₃)Fluoro-methyl analog90SOCl₂, 60°C

Q. Table 2. Characteristic ¹H NMR Shifts for Key Protons

Protonδ (ppm)MultiplicityAssignmentSource
H29.29sNaphthyridine C2-H
NH9.19dAmide proton
OCH₃3.85s4-Methoxyphenyl group

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